Product packaging for Carbon tetrachloride pyridine(Cat. No.:CAS No. 57516-20-8)

Carbon tetrachloride pyridine

Cat. No.: B8568752
CAS No.: 57516-20-8
M. Wt: 232.9 g/mol
InChI Key: HFIUYHJDYBOEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbon tetrachloride pyridine is a chemical complex with the molecular formula C6H5Cl4N and is identified by CAS numbers 63791-83-3 and 57516-20-8 . This compound is significant in research for its role in spectroscopic studies and reaction mechanisms. It has been utilized in spectroscopic analysis of long-chain fatty acids, serving as a key component in the pyridine-fatty acid-carbon tetrachloride model system . From a mechanistic perspective, theoretical and experimental kinetic studies have investigated the reaction of pyridine with dichlorocarbene (:CCl2) intermediates generated from carbon tetrachloride. This reaction proceeds via the formation of a dipolar ylide structure, a process that has been analyzed in both the gas phase and in carbon tetrachloride solution using advanced computational methods . This compound is provided For Research Use Only (RUO). It is strictly intended for laboratory research and development purposes and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Cl4N B8568752 Carbon tetrachloride pyridine CAS No. 57516-20-8

Properties

CAS No.

57516-20-8

Molecular Formula

C6H5Cl4N

Molecular Weight

232.9 g/mol

IUPAC Name

pyridine;tetrachloromethane

InChI

InChI=1S/C5H5N.CCl4/c1-2-4-6-5-3-1;2-1(3,4)5/h1-5H;

InChI Key

HFIUYHJDYBOEMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC=C1.C(Cl)(Cl)(Cl)Cl

Origin of Product

United States

Molecular Interactions and Complexation Phenomena

Thermodynamic Characterization of Interactions

The interaction between carbon tetrachloride and pyridine (B92270) has been a subject of detailed thermodynamic investigation, primarily through measurements of heat of mixing and the determination of complex formation constants. These studies provide quantitative insights into the energetic changes that occur upon mixing these two components.

Enthalpy of Mixing Studies in Carbon Tetrachloride-Pyridine Systems

The enthalpy of mixing (HE) provides a direct measure of the heat absorbed or released when two substances are mixed. For the carbon tetrachloride-pyridine system, the enthalpy of mixing exhibits a notable dependence on the composition of the mixture.

The mixing of carbon tetrachloride and pyridine is characterized by both exothermic and endothermic behavior, depending on the relative concentrations of the two components. rsc.orgscispace.comresearchgate.net An exothermic reaction releases heat, resulting in a negative enthalpy change (ΔH < 0), while an endothermic reaction absorbs heat from the surroundings, leading to a positive enthalpy change (ΔH > 0). solubilityofthings.comlibretexts.org In the carbon tetrachloride-pyridine system, the process is generally exothermic, which is indicative of complex formation in the solution. rsc.orgscispace.comresearchgate.net However, at high concentrations of carbon tetrachloride, the behavior shifts to become endothermic. rsc.orgscispace.comresearchgate.net

Studies measuring the heat of mixing of pyridine with carbon tetrachloride at 25°C across a range of compositions have demonstrated a distinct sign inversion. rsc.orgscispace.comresearchgate.net As the mole fraction of carbon tetrachloride increases, the initially exothermic heat of mixing becomes progressively less negative, eventually crossing into the endothermic region at high carbon tetrachloride concentrations. rsc.orgscispace.comresearchgate.net This phenomenon underscores the complex nature of the interactions, which are not limited to a simple mixing process but involve the formation and potential disruption of molecular associations. The compositional dependence of these thermodynamic properties is a key area of study in understanding liquid mixtures. researchgate.netscispace.com

The following table presents data on the excess enthalpy of mixing (HE) for the carbon tetrachloride (1) + pyridine (2) system at 298.15 K, illustrating the sign inversion phenomenon.

Table 1: Excess Enthalpy (HE) of Carbon Tetrachloride (1) + Pyridine (2) Mixtures at 298.15 K

Mole Fraction CCl₄ (x₁) HE (J mol⁻¹)
0.096 -143.2
0.211 -246.2
0.301 -291.0
0.403 -302.7
0.485 -284.7
0.582 -223.6
0.689 -124.4
0.812 -4.8
0.898 +41.0
0.954 +41.9

Data sourced from studies on the heat of mixing of pyridine bases with carbon tetrachloride. researchgate.net

Complex Formation Constants

While direct determination of the formation constant for the carbon tetrachloride-pyridine complex is less common in the provided literature, the concept is central to understanding the observed thermodynamic behavior. The exothermic nature of the mixing process is often discussed in terms of complex formation. rsc.orgscispace.comresearchgate.net For comparison, studies on similar systems, such as pyridine-iodine in carbon tetrachloride, have yielded specific formation constants. For instance, calorimetric investigations of the pyridine-iodine complex in carbon tetrachloride at 25°C report a formation constant (Km) of 104 L/mol and an enthalpy of formation (ΔH°) of -7.9 kcal/mol. mst.edu Spectrophotometric studies of charge-transfer complexes between halogens and pyridines in carbon tetrachloride also provide formation constants for various pyridine-halogen complexes. rsc.org

Nature of Intermolecular Associations

The intermolecular forces at play between carbon tetrachloride and pyridine are not merely simple dipole-dipole or dispersion forces. Evidence points towards a more specific interaction known as charge-transfer complexation.

Charge-Transfer Complexation

The interaction between pyridine, which can act as an electron donor, and carbon tetrachloride, a potential electron acceptor, can lead to the formation of a charge-transfer (CT) complex. This type of complex involves the transfer of some amount of electronic charge from the donor to the acceptor molecule.

Dielectric studies of binary mixtures containing pyridine in carbon tetrachloride have provided evidence for the formation of charge-transfer complexes. tandfonline.com Unusually high dipole moments observed for pyridine when dissolved in carbon tetrachloride suggest the formation of such complexes, involving the π-electron system of pyridine. znaturforsch.com The formation of charge-transfer complexes is a known phenomenon in systems where one component has electron-donating capabilities and the other can accept electron density. researchgate.nettandfonline.com While carbon tetrachloride is not a classic strong acceptor, interactions with electron-rich molecules like pyridine can induce these types of associations.

Electron Donor-Acceptor Dynamics (Pyridine as Donor, Carbon Tetrachloride as Acceptor)

In the carbon tetrachloride-pyridine system, pyridine functions as an electron donor, while carbon tetrachloride acts as an electron acceptor. Pyridine, a basic heterocyclic organic compound, possesses a nitrogen atom with a lone pair of electrons, making it an effective n-donor. rsc.orgwikipedia.org Carbon tetrachloride, though a non-polar molecule, can accept electron density into its antibonding σ* orbitals associated with the C-Cl bonds. rsc.org

The interaction involves the transfer of electron density from the non-bonding orbital of the nitrogen atom in pyridine to an unoccupied antibonding orbital of the carbon tetrachloride molecule. rsc.org This transfer results in the formation of a charge-transfer (CT) complex. The formation of such complexes is a well-documented phenomenon and has been studied in various non-polar solvents. niscpr.res.in The interaction is often described as a Lewis acid-base interaction, where pyridine is the Lewis base (electron donor) and carbon tetrachloride is the Lewis acid (electron acceptor). rsc.org

Influence of Pyridine Substituents on Charge-Transfer Interactions

The stability and nature of the charge-transfer complex are significantly influenced by the presence of substituents on the pyridine ring. The introduction of electron-donating or electron-withdrawing groups alters the electron density on the nitrogen atom and the π-system of the pyridine ring, thereby affecting its donor capability.

Electron-donating substituents (e.g., methyl, ethyl) increase the electron density on the pyridine ring and its nitrogen atom. This enhanced basicity leads to a stronger interaction with the electron acceptor, resulting in a more stable charge-transfer complex. niscpr.res.in Studies on substituted pyridines have shown that electron-releasing groups increase the rate of charge-transfer interactions. niscpr.res.in

Electron-withdrawing substituents (e.g., cyano, acetyl) decrease the electron density on the pyridine ring. Consequently, the donor strength of the pyridine is reduced, leading to a weaker interaction and a less stable complex. niscpr.res.in Kinetic studies have demonstrated that electron-withdrawing substituents retard the rate of charge-transfer interactions. niscpr.res.in

The effect of these substituents on the stability of the complex often correlates well with Hammett's substituent constants (σ), which provide a quantitative measure of the electronic effect of a substituent. rsc.orgniscpr.res.in A negative value for the reaction constant (ρ) in Hammett plots indicates that the reaction is favored by electron-donating groups. niscpr.res.in

Effect of Substituents on Pyridine Complexation

SubstituentElectronic EffectImpact on Donor StrengthComplex Stability
-CH₃ (Methyl)Electron-donatingIncreasesIncreases
-C₂H₅ (Ethyl)Electron-donatingIncreasesIncreases
-H (Hydrogen)Neutral (Reference)ReferenceReference
-COCH₃ (Acetyl)Electron-withdrawingDecreasesDecreases
-CN (Cyano)Electron-withdrawingDecreasesDecreases

Contact Complexes and Their Spectroscopic Signatures

The interaction between pyridine and carbon tetrachloride can lead to the formation of "contact complexes" or "contact pairs." These are transient associations where the donor and acceptor molecules are in direct contact, but the interaction is weak and may not lead to the formation of a distinct new chemical bond. dtic.mil

The formation of these complexes is often detected and characterized using spectroscopic techniques, particularly UV-Visible spectroscopy. Upon complexation, a new absorption band, known as the charge-transfer (CT) band, often appears in the electronic spectrum. This band is not present in the spectra of the individual components and corresponds to the energy required for the electronic transition from the donor-based highest occupied molecular orbital (HOMO) to the acceptor-based lowest unoccupied molecular orbital (LUMO). acs.org

For the pyridine-carbon tetrachloride system, the appearance of a new, often broad, absorption band at a longer wavelength (lower energy) than the absorptions of the individual molecules is a key spectroscopic signature of complex formation. acs.org The intensity of this CT band is dependent on the concentration of the donor and acceptor and the equilibrium constant for complex formation. The position and intensity of this band can be influenced by the solvent and the specific substituents on the pyridine ring. acs.org

Dipolar and Electrostatic Interactions

The interaction between the permanent dipole of pyridine and the polarizable C-Cl bonds of carbon tetrachloride can lead to induced-dipole interactions. rsc.org These electrostatic forces contribute to the attraction between the two molecules, stabilizing the complex. The surprisingly high dipole moments observed for pyridine when dissolved in carbon tetrachloride suggest the formation of charge-transfer complexes that enhance these electrostatic interactions. znaturforsch.com However, studies on the enthalpies of transfer of pyridines to various solvents, including carbon tetrachloride, suggest that while specific interactions are present, dispersion forces play a dominant role in the solvation process. rsc.org

Structural Aspects of Complexes in Solution and Solid State

The existence and structure of the carbon tetrachloride-pyridine complex have been investigated in both solution and, where possible, the solid state.

Evidence for Complex Formation in Solution

A substantial body of evidence from various spectroscopic methods confirms the formation of a complex between pyridine and carbon tetrachloride in solution:

UV-Visible Spectroscopy : As mentioned, the appearance of a new charge-transfer absorption band is a primary piece of evidence. acs.org The position of this band can provide information about the ionization potential of the donor (pyridine) and the electron affinity of the acceptor (carbon tetrachloride). researchgate.net

Infrared (IR) and Near-Infrared (NIR) Spectroscopy : The formation of the complex can cause shifts in the vibrational frequencies of both pyridine and carbon tetrachloride. For instance, studies on similar systems, like methanol-pyridine in CCl₄, show significant frequency shifts and changes in absorption intensities of vibrational bands upon complex formation, which can be analyzed to understand the nature of the interaction. rsc.org Similar effects would be expected for the direct interaction between pyridine and CCl₄.

Nuclear Magnetic Resonance (NMR) Spectroscopy : The chemical shifts of the protons in the pyridine ring are sensitive to the electronic environment. wikipedia.org The formation of a charge-transfer complex alters the electron distribution in the pyridine ring, leading to changes in the observed chemical shifts of its protons. nih.gov

Calorimetric studies have also been employed to measure the enthalpy of solution and transfer of pyridine in carbon tetrachloride, providing thermodynamic data that supports the existence of specific solute-solvent interactions beyond simple non-specific forces. rsc.org

Spectroscopic Evidence for Complex Formation in Solution

Spectroscopic MethodObserved PhenomenonInterpretation
UV-VisibleAppearance of a new, broad absorption band (Charge-Transfer Band).Electronic transition from pyridine (donor) to carbon tetrachloride (acceptor).
Infrared (IR)Shifts in the vibrational frequencies of pyridine and CCl₄ bands.Perturbation of molecular vibrations due to intermolecular interaction.
Nuclear Magnetic Resonance (NMR)Changes in the chemical shifts of pyridine protons.Alteration of the electronic environment of the pyridine ring upon complexation.

Solid-State Complex Characterization (if applicable to this system)

Characterizing weak charge-transfer complexes like the one between carbon tetrachloride and pyridine in the solid state is often challenging. The interactions are typically not strong enough to facilitate the routine growth of stable, single crystals suitable for X-ray diffraction analysis.

Reaction Mechanisms Involving Carbon Tetrachloride and Pyridine

Radical-Mediated Processes

In addition to nucleophilic substitution pathways, reactions involving carbon tetrachloride and pyridine (B92270) can also proceed through radical mechanisms, particularly initiated by electron transfer.

Electron-Transfer Initiated Reactions

Electron-transfer from a donor molecule to carbon tetrachloride can initiate a radical chain reaction. This process involves the one-electron reduction of CCl4, leading to the formation of a trichloromethyl radical (•CCl3) and a chloride ion.

In systems containing pyridine or its derivatives, these species can act as electron donors. For instance, the reaction between carbon tetrachloride and pyridine-2,6-bis(thiocarboxylic acid) in the presence of copper has been shown to generate trichloromethyl and thiyl radicals. This suggests that an electron transfer from the pyridine-containing molecule to carbon tetrachloride is a key step in the initiation of the radical process. The highly reactive trichloromethyl radical can then participate in a variety of subsequent reactions, including addition to aromatic systems. While direct radical addition of •CCl3 to the pyridine ring is possible, such reactions often lead to a mixture of products.

Radical Pathways in Enantioselective Pyridinium (B92312) Salt Functionalization

The functionalization of pyridinium salts often proceeds through radical pathways, and while carbon tetrachloride is not always a direct reactant that is incorporated into the final product, it can play a role in initiating or mediating these radical reactions.

Recent advancements in photoredox catalysis have enabled various radical-mediated transformations of pyridinium salts. nih.govnih.gov These reactions often involve the single-electron reduction of a pyridinium salt to form a pyridinyl radical. This radical can then engage in a variety of carbon-carbon bond-forming reactions.

In the context of enantioselective functionalization, chiral catalysts are employed to control the stereochemistry of the newly formed bond. nih.govresearchgate.net For instance, N-heterocyclic carbene (NHC) catalysis has been used for the asymmetric β-pyridylation of enals. nih.govresearchgate.net This process is believed to proceed through a single-electron transfer (SET) from a Breslow intermediate to the pyridinium salt, generating a homoenolate radical that adds to the pyridine ring. nih.gov

While not a direct example of carbon tetrachloride as a reactant, the trichloromethyl radical generated from CCl4 is a well-known electrophilic radical. It is plausible that in certain enantioselective radical reactions involving pyridinium salts, carbon tetrachloride could serve as a source of the trichloromethyl radical. This radical could then add to a nucleophilic intermediate, with the stereoselectivity being controlled by a chiral catalyst. The development of such a reaction would depend on the specific reaction conditions and the compatibility of the carbon tetrachloride-derived radical with the chiral catalytic system.

Carbene and Ylide Chemistry in the Carbon Tetrachloride-Pyridine System

The interaction between carbon tetrachloride and pyridine can lead to complex reaction pathways, notably involving the formation of reactive intermediates such as carbenes and ylides. This section delves into the chemistry of dichlorocarbene (B158193) (CCl₂) in the presence of pyridine, focusing on the formation of ylide structures and the role of dichlorocarbene as a key intermediate.

Reactions of Dichlorocarbene (CCl₂) with Pyridine

Dichlorocarbene is a highly reactive intermediate that can be generated from various precursors, including carbon tetrachloride, often with the aid of other reagents like magnesium with ultrasonic irradiation. wikipedia.orgchemeurope.comnih.gov Once formed, dichlorocarbene, being an electrophilic species, readily reacts with nucleophiles such as pyridine. The lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electron-deficient carbon atom of dichlorocarbene. quora.com

The reaction between dichlorocarbene and pyridine leads to the formation of a pyridinium ylide, specifically a pyridinium dichloromethylide. quora.com This ylide is a dipolar species, characterized by a positive charge on the nitrogen atom of the pyridine ring and a negative charge on the dichloromethyl carbon atom. This structure is stabilized by the aromaticity of the pyridine ring.

The formation of this ylide can be conceptualized as an electron-transfer reaction, where the lone-pair electrons on the pyridine nitrogen are transferred to the dichlorocarbene. quora.com This results in the formation of a pyridinium cation and a dichloromethide anion, which are associated as an ion pair, forming the ylide. These pyridinium ylides are valuable intermediates in organic synthesis. researchgate.netorganic-chemistry.org

Reactant 1Reactant 2ProductKey Characteristics of Product
Dichlorocarbene (CCl₂)Pyridine (C₅H₅N)Pyridinium dichloromethylide ylideDipolar structure with a positive charge on the pyridinium ring and a negative charge on the dichloromethyl carbon.

While pyridinium ylides are typically represented as dipolar species, some studies on related systems suggest that they can exhibit radical characteristics under certain conditions. For instance, ylides derived from the deprotonation of N-alkyl-substituted pyridinium salts have been shown to have radical characters, which can be detected by Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.org

The potential for a pyridinium dichloromethylide ylide to rearrange into a biradical ylide is a subject of theoretical interest. Such a rearrangement would involve an intramolecular single-electron transfer. In analogous systems, such as certain pyridine N-oxide ylides, the introduction of electron-withdrawing groups can facilitate the formation of a stable biradical species from a singlet-state ylide. rsc.orgnih.gov This process often results in a thermally accessible triplet state for the ylide. rsc.org For the pyridinium dichloromethylide ylide, a similar intramolecular electron transfer could theoretically lead to a biradical structure with unpaired electrons on the pyridine ring and the dichloromethyl moiety. However, direct experimental evidence for the spontaneous rearrangement of the pyridinium dichloromethylide ylide to a stable biradical ylide is not extensively documented in the literature.

Dichlorocarbene as an Intermediate in Carbon Tetrachloride Transformations

Dichlorocarbene is a crucial intermediate in various chemical transformations involving carbon tetrachloride. wikipedia.org While the direct reaction of carbon tetrachloride with pyridine to form dichlorocarbene is not a commonly cited method without other reagents, the principle of α-elimination from a trichloromethyl anion is a key step in many dichlorocarbene syntheses. For example, the reaction of chloroform (B151607) (which can be formed from the reduction of carbon tetrachloride) with a base generates the trichloromethyl anion, which then loses a chloride ion to form dichlorocarbene.

In the context of carbon tetrachloride and pyridine, any reaction conditions that could facilitate the formation of a trichloromethyl anion from carbon tetrachloride would likely lead to the generation of dichlorocarbene. This could potentially involve an initial electron transfer from pyridine to carbon tetrachloride, forming a pyridine radical cation and a carbon tetrachloride radical anion. The latter could then fragment to a trichloromethyl radical and a chloride ion. Subsequent reduction of the trichloromethyl radical would yield the trichloromethyl anion, which then expels a chloride ion to form dichlorocarbene. This highly reactive dichlorocarbene would then be trapped by the surrounding pyridine to form the corresponding ylide.

PrecursorIntermediateKey Reaction TypeSubsequent Reaction
Carbon Tetrachloride (CCl₄)Dichlorocarbene (CCl₂)α-elimination (hypothesized via trichloromethyl anion)Reaction with pyridine to form a pyridinium ylide.

Synthetic Methodologies and Applications

Halogenation and Chlorination Reactions

The synthesis of highly chlorinated pyridines, such as pentachloropyridine (B147404), can be achieved through electrophilic chlorination, where carbon tetrachloride serves as a chlorine source under specific conditions. Research has demonstrated the effective chlorination of 2,3,5,6-tetrachloropyridine (B1294921) to pentachloropyridine using carbon tetrachloride in a basic phase-transfer catalysis (PTC) system. researchgate.net This method provides a milder alternative to high-temperature gas-phase chlorination.

The reaction is typically carried out using 50% sodium hydroxide (B78521) (NaOH) or solid potassium phosphate (B84403) (K3PO4) as the base. researchgate.net A proposed mechanism for this transformation involves the formation of an aromatic carbanionic intermediate. researchgate.net

In addition to its role as a chlorinating agent in PTC systems, carbon tetrachloride has also been utilized as an inert diluent in the gas-phase chlorination of pyridine (B92270) to produce pentachloropyridine. google.com In this process, a mixture of pyridine and carbon tetrachloride is vaporized and reacted with chlorine gas at high temperatures, often within a fluidized bed of a porous material like silica (B1680970). google.com

Table 1: Conditions for the Synthesis of Pentachloropyridine

Starting MaterialChlorinating Agent/DiluentCatalyst/BaseTemperature (°C)PhaseYield (%)Reference
2,3,5,6-TetrachloropyridineCarbon Tetrachloride50% NaOH or K3PO4MildLiquid (PTC)Not specified researchgate.net
PyridineChlorine / Carbon TetrachlorideSilica/Alumina400 - 500GaseousHigh google.com

This table presents an overview of different reaction conditions for the synthesis of pentachloropyridine involving carbon tetrachloride.

Vigorous, high-temperature chlorination of pyridine in the vapor phase is a known industrial method to eventually yield pentachloropyridine. guidechem.com

The direct gas-phase chlorination of pyridine to produce 2-chloropyridine (B119429) often suffers from the formation of tarry by-products, carbonization, and potential explosions. google.com A significant improvement to this process involves the use of carbon tetrachloride as a gaseous diluent. google.com

In this improved method, gaseous chlorine is first mixed with carbon tetrachloride vapors. This mixture is then reacted with gaseous pyridine at temperatures ranging from 300°C to 420°C. google.com The presence of carbon tetrachloride helps to moderate the reaction, substantially minimizing the formation of undesirable by-products. google.com The molar ratio of carbon tetrachloride to chlorine is typically maintained between 0.5:1 and 5:1. google.com

Table 2: Gaseous Phase Preparation of 2-Chloropyridine

ReactantsDiluentTemperature Range (°C)Molar Ratio (Pyridine:Chlorine)Molar Ratio (CCl4:Chlorine)Key AdvantageReference
Pyridine, ChlorineCarbon Tetrachloride300 - 4201:1 to 4:10.5:1 to 5:1Minimizes tar, carbonization, and explosion risk google.com

This table summarizes the key parameters for the synthesis of 2-chloropyridine in the gaseous phase using carbon tetrachloride as a diluent.

Pyridine can act as a catalyst in the bromination of aromatic compounds. Mechanistic studies of this catalysis have been conducted in carbon tetrachloride solutions. cdnsciencepub.com It has been found that in dilute solutions, the catalytic role of pyridine is attributed to a salt effect rather than the formation of a more reactive halogenating agent. cdnsciencepub.comresearchgate.net

The reaction between bromine and pyridine can form pyridinium (B92312) bromide complexes, which may precipitate in solvents like carbon tetrachloride. cdnsciencepub.com The presence of pyridinium salts, similar to other ammonium (B1175870) salts, can increase the rate of bromination. cdnsciencepub.comresearchgate.net Carbon tetrachloride is often used as an inert solvent in these reactions, as it does not participate directly in the bromination of the aromatic substrate. cdnsciencepub.commasterorganicchemistry.com

Formation of Pyridinium Salts and Their Derivatization

The formation of pyridinium salts is a fundamental reaction of pyridine. A common method for their synthesis is the Menschutkin reaction, which involves the N-alkylation of pyridine with an organic halide. researchgate.net While direct reaction of pyridine with carbon tetrachloride to form a simple pyridinium salt is not a standard procedure, related transformations exist. For instance, N-(4-pyridyl)pyridinium chloride hydrochloride can be synthesized by reacting dry pyridine with an excess of thionyl chloride. orgsyn.org The reaction proceeds through several intermediates and results in a complex pyridinium salt. orgsyn.org

A general method for preparing N-alkyl pyridinium salts involves refluxing pyridine with a 1-bromoalkane in ethanol. nih.gov

Table 3: General Methods for Pyridinium Salt Synthesis

MethodReactantsProduct TypeReference
Menschutkin ReactionPyridine, Organic HalideN-substituted Pyridinium Salt researchgate.net
Reaction with Thionyl ChloridePyridine, Thionyl ChlorideN-(4-pyridyl)pyridinium chloride hydrochloride orgsyn.org
N-alkylationPyridine, 1-BromoalkaneN-alkyl Pyridinium Bromide nih.gov

This table outlines common synthetic routes to pyridinium salts.

N-substituted pyridinium salts are valuable intermediates that allow for the selective functionalization of the pyridine ring, which is otherwise challenging due to the ring's electron-deficient nature. frontiersin.org The C4 position, in particular, can be targeted for derivatization.

Recent advancements have focused on the C4-selective functionalization of pyridinium salts through various catalytic methods. One such method reports an efficient, asymmetric β-pyridylation of enals using N-heterocyclic carbene (NHC) catalysis. repec.orgresearchgate.net This approach provides excellent control over both enantioselectivity and C4-regioselectivity, yielding a diverse range of enantioenriched β-pyridyl carbonyl compounds under mild, metal-free conditions. repec.orgresearchgate.net

Another strategy involves the visible-light-induced β-carbonyl alkylation at the C4 position of N-amidopyridinium salts. nih.gov This method utilizes cyclopropanols as a source of β-carbonyl radicals, which then add selectively to the C4 position of the pyridinium salt. nih.gov This photocatalytic process demonstrates broad functional-group tolerance and is effective for the late-stage functionalization of complex molecules. nih.gov These modern methods highlight the utility of pyridinium salts as versatile precursors for creating complex pyridine derivatives. frontiersin.org

Table 4: C4-Selective Functionalization of Pyridinium Salts

MethodSubstratesCatalyst/ConditionsProduct TypeKey FeaturesReference(s)
NHC CatalysisPyridinium Salts, EnalsN-Heterocyclic Carbene, Photo-mediation (optional)Enantioenriched β-pyridyl carbonyl compoundsHigh enantioselectivity and C4-selectivity, metal-free repec.orgresearchgate.net
PhotocatalysisN-Amidopyridinium Salts, CyclopropanolsVisible light, Photocatalystβ-pyridylated ketones, aldehydes, and estersHigh site selectivity, broad functional-group tolerance nih.gov

This table compares two modern methods for the C4-functionalization of pyridinium salts.

Phosphonylation Reactions of Pyridinium Salts

The phosphonylation of pyridine is a key method for creating carbon-phosphorus bonds, yielding azaheterocyclic phosphonates which are of significant interest for their potential biological activities. ugent.be Direct phosphonylation of the pyridine ring is challenging due to its electron-deficient nature. Therefore, a common and effective strategy involves the activation of the pyridine ring by converting it into a pyridinium salt. This activation increases the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack by phosphorus-based reagents. ugent.beresearchgate.net

The general mechanism involves two main steps:

N-Activation: The nitrogen atom of pyridine is activated by reacting with an electrophile, such as an alkyl halide (e.g., benzyl (B1604629) bromide), an acyl chloride, or trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), to form a pyridinium salt. researchgate.netnih.gov This process lowers the energy of the aromatic system's LUMO (Lowest Unoccupied Molecular Orbital), priming the C2 and C4 positions for nucleophilic attack.

Nucleophilic Attack: A phosphorus nucleophile, such as a phosphine (B1218219) oxide anion or a trialkyl phosphite, attacks the activated pyridinium ring, typically at the C4 position. researchgate.netresearchgate.net Subsequent rearomatization, often involving an oxidation step, yields the stable phosphonylated pyridine product. researchgate.net

Researchers have developed metal-free approaches for these transformations. For instance, N-benzylating activation has been used to afford 4-pyridylphosphine oxides with high regioselectivity. researchgate.net By placing electron-withdrawing groups on the N-benzyl substituent, the electrophilicity of the pyridinium salt is further enhanced, facilitating the phosphonylation process. researchgate.net Another method employs pyridinium salts in the presence of trialkyl phosphites and formic acid with silica to produce piperidinyl phosphonates in moderate to good yields. researchgate.net

These phosphonylated pyridines and their saturated piperidine (B6355638) analogues are valuable as potential enzyme inhibitors and have applications in materials science, such as flame retardants. ugent.beresearchgate.net

Carbon-Carbon Bond Formation

Synthesis of Cyclobutanones Involving Carbon Tetrachloride and Pyridine

The synthesis of cyclobutanone (B123998) rings is a fundamental transformation in organic chemistry, providing access to versatile four-membered carbocyclic scaffolds. While numerous methods exist for cyclobutanone synthesis, such as the [2+2] cycloaddition of ketenes with alkenes or the ring expansion of cyclopropylcarbinols, a general, direct synthesis involving the combined use of carbon tetrachloride and pyridine with simple alkenes is not a widely documented or standard methodology in the reviewed chemical literature. organic-chemistry.orgorgsyn.org Carbon tetrachloride has been historically used in reactions like the Appel reaction for converting alcohols to alkyl chlorides or as a source of the CCl₃ radical in radical additions to alkenes, but its specific application with pyridine for the direct formation of a cyclobutanone ring from an alkene is not prominently reported.

Catalytic Carbonylation of Alkenes with Pyridine-Derived Substrates

The carbonylation of alkenes is a powerful industrial and laboratory method for synthesizing carboxylic acid derivatives. Palladium-catalyzed carbonylation reactions are particularly prevalent. nih.gov In this context, pyridine-derived substrates, especially those incorporated into phosphine ligands, play a crucial role in controlling the reaction's efficiency and, most importantly, its regioselectivity. nih.govresearchgate.net

A notable example involves the use of a ferrocene-based ligand, 1,1′-ferrocenediyl-bis(tert-butyl(pyridin-2-yl)phosphine), in the palladium-catalyzed carbonylation of aromatic alkenes. nih.govresearchgate.net This system demonstrates "regiodivergent" behavior, meaning that by altering the reaction conditions, one can selectively produce either the linear or the branched isomer of the product. nih.gov

The key to controlling the regioselectivity is the concentration of an acidic co-catalyst. Mechanistic studies suggest that the presence of stoichiometric amounts of acid alters the coordination mode and electronic properties of the pyridine-phosphine ligand. nih.gov This change influences how the alkene inserts into the palladium-hydride intermediate, thereby directing the carbonylation to either the terminal (linear product) or internal (branched product) carbon of the double bond. researchgate.net This methodology offers a versatile route to diverse selenoesters with wide functional group compatibility. nih.gov

Catalyst SystemAlkene SubstrateConditionsMajor ProductKey Finding
Pd(CH₃CN)₂Cl₂ / L8Aromatic AlkenesLow Acid ConcentrationLinear SelenoesterRegioselectivity is controlled by acid concentration. nih.gov
Pd(CH₃CN)₂Cl₂ / L8Aromatic AlkenesHigh Acid ConcentrationBranched SelenoesterAcid modifies ligand properties, reversing regioselectivity. nih.gov

Dearomatization Strategies for Pyridines

Dearomatization of pyridines is a highly valuable strategy for accessing partially or fully saturated nitrogen heterocycles like dihydropyridines and piperidines, which are core structures in many natural products and pharmaceuticals. acs.orgmdpi.com This transformation is thermodynamically challenging due to the loss of aromatic stabilization energy. acs.org

Transition Metal-Catalyzed Hydrosilylation and Hydroboration

Catalytic hydrosilylation and hydroboration have emerged as powerful methods for the dearomatization of pyridines. rsc.org These reactions involve the addition of a silicon-hydrogen (Si-H) or boron-hydrogen (B-H) bond across the pyridine ring, yielding N-silylated or N-borylated dihydropyridines. A variety of transition metals, including iridium, ruthenium, and nickel, have been shown to effectively catalyze these transformations. acs.orgrsc.orgacs.org

Iridium Catalysis: Iridium complexes, such as those generated in situ from [Ir(coe)₂Cl]₂, are highly active catalysts for the 1,2-hydrosilylation of pyridines, quinolines, and other N-heterocycles. rsc.orgrsc.org These reactions typically exhibit excellent selectivity for the 1,2-adduct, furnishing N-silyl-1,2-dihydropyridines. rsc.org Heterogeneous iridium catalysts have also been developed that show moderate activity in the dearomative hydroboration of pyridine. nsf.govacs.org

Ruthenium Catalysis: Ruthenium complexes, such as [Ru(p-cymene)Cl₂]₂, are effective catalysts for the hydroboration of pyridines with reagents like pinacolborane (HBPin). acs.orgsemanticscholar.org These systems often show a strong preference for 1,4-addition, yielding N-boryl-1,4-dihydropyridines with high regioselectivity. acs.orgacs.org

Nickel Catalysis: As a more earth-abundant and cost-effective metal, nickel has garnered significant attention. Catalytic systems based on Ni(acac)₂ in combination with phosphine ligands have been shown to catalyze the regioselective 1,4-hydroboration of pyridines. acs.orgnih.govacs.org

CatalystReagentReaction TypeMajor Product TypeReference
[Ir(coe)₂Cl]₂ / Et₂SiH₂DiethylsilaneHydrosilylation1,2-Dihydropyridine rsc.org
[Ru(p-cymene)Cl₂]₂PinacolboraneHydroboration1,4-Dihydropyridine (B1200194) acs.orgacs.org
Ni(acac)₂ / PCyp₃PinacolboraneHydroboration1,4-Dihydropyridine acs.orgnih.gov

Regioselectivity Control in Dearomatization Reactions

A critical challenge in the dearomatization of substituted pyridines is controlling the regioselectivity of the addition, primarily between the 1,2- and 1,4-positions. The outcome is influenced by a combination of steric and electronic factors related to the substrate, as well as the nature of the catalyst and ligands employed. researchgate.net

Steric Effects: Substituents at the C2-position of the pyridine ring often sterically hinder the approach of the catalyst and reagent, leading to a strong preference for addition at the C4-position. acs.orgnih.gov This is a common strategy to achieve high 1,4-selectivity. Conversely, if the C4-position is blocked, the reaction may be directed to the 1,2-positions, although this can sometimes result in lower reactivity. nih.gov

Electronic Effects and Ligand Control: The electronic properties of substituents on the pyridine ring can influence the electron density at different positions, thereby affecting the site of nucleophilic (hydride) attack. Furthermore, the ligand coordinated to the metal catalyst plays a pivotal role. For instance, in cobalt-catalyzed dearomatization, hydrogen bonding between a carbonyl group on the pyridine substrate and an amino group on the ligand can direct the hydride transfer specifically to the C4-position. acs.orgnih.gov Theoretical studies have confirmed that both steric and electronic effects of substituents play a role in controlling stereoselectivity. researchgate.net In some nickel-catalyzed systems, it is proposed that the coordination of two pyridine molecules to the metal center simultaneously activates the ring while blocking the C2-position, thus enforcing 1,4-selectivity. acs.orgnih.gov

The choice of the N-activating group in reactions involving pyridinium salts can also determine the regiochemical outcome, allowing for controlled access to either 1,2- or 1,4-dihydropyridine products. researchgate.net This fine-tuning allows for the synthesis of a wide array of specifically substituted heterocyclic building blocks.

Synthesis of Halodifluoromethyl Heterocycles

The introduction of the halodifluoromethyl group (CF2X, where X = Cl, Br) into heterocyclic systems, particularly pyridine, is a significant area of research in medicinal and agricultural chemistry. These moieties can substantially alter the physicochemical and biological properties of molecules, such as lipophilicity, metabolic stability, and binding affinity. While a direct reagent system of "carbon tetrachloride pyridine" for the synthesis of halodifluoromethyl heterocycles is not prominently documented in scientific literature, various other effective methodologies have been developed for this purpose. These methods often involve different sources for the halodifluoromethyl group and various reaction conditions to achieve the desired substitution on the pyridine ring and other heterocycles.

The synthesis of pyridines bearing a CF2X group can be broadly categorized into two main approaches: building the heterocyclic ring from halodifluoromethylated precursors or the direct introduction of the halodifluoromethyl group onto a pre-existing pyridine ring. rsc.org

One notable strategy for the direct introduction of a halodifluoromethyl group is the copper-catalyzed N-bromodifluoromethylation of 4-dimethylaminopyridine (B28879) (DMAP). rsc.org This reaction utilizes dibromodifluoromethane (B1204443) (CF2Br2) and proposes a chain carbenic mechanism that proceeds through a 4-dimethylaminopyridinium difluoromethylide intermediate. rsc.org

Another approach involves the use of chlorodifluoromethane (B1668795) (Freon-22) for the difluoromethylation of 2-pyridones. nuph.edu.ua This method has been studied to understand the relationship between reaction conditions and the ratio of N- versus O-difluoromethylation products, with some conditions leading to preparative yields of N-difluoromethylated products. nuph.edu.ua

Furthermore, ethyl bromodifluoroacetate (BrCF2COOEt) has been employed as a difluoromethylation reagent for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones in a transition metal-free process. rsc.org This reaction proceeds in two steps: N-alkylation by the ethyl bromodifluoroacetate followed by in situ hydrolysis and decarboxylation. rsc.org

Recent advancements have also focused on the regioselective direct C-H difluoromethylation of pyridines. nih.gov Methodologies have been developed to introduce the difluoromethyl group at the meta- or para-position of the pyridine ring by using oxazino pyridine intermediates, which can be accessed from pyridines. nih.gov The regioselectivity can be switched by the in situ transformation of these intermediates into pyridinium salts upon acid treatment. nih.gov

While carbon tetrachloride is a well-known reagent in organic synthesis, its primary application in heterocyclic chemistry appears to be in the synthesis of chlorinated heterocycles rather than halodifluoromethylated ones. rsc.orgnih.gov For instance, carbon tetrachloride has been used to mediate the cyclization of (2-alkynyl)arylaldimines to produce polychlorinated 1,2-dihydroisoquinolines and other fused nitrogen heterocycles. nih.gov In these reactions, carbon tetrachloride serves as a source of chlorine and the trichloromethyl anion. rsc.org

The following tables summarize findings from various studies on the synthesis of halodifluoromethylated pyridines, illustrating the diversity of reagents and conditions employed.

Table 1: Synthesis of N-Difluoromethylated Pyridones using Chlorodifluoromethane nuph.edu.ua

Substrate Reagent Base Solvent Temperature (°C) Product(s) Yield (%)
2-Pyridone CHClF2 K2CO3 DMF 80 N-CHF2-2-pyridone, O-CHF2-2-pyridine 45 (N), 30 (O)
4-Methyl-2-pyridone CHClF2 Cs2CO3 DMF 80 N-CHF2-4-methyl-2-pyridone 65

Table 2: Synthesis of N-Difluoromethylated Pyridines using Ethyl Bromodifluoroacetate rsc.org

Substrate Reagent Base Solvent Temperature (°C) Product Yield (%)
Pyridine BrCF2COOEt None Acetonitrile 80 N-(ethoxycarbonyl-difluoromethyl)pyridinium bromide 95
4-Picoline BrCF2COOEt None Acetonitrile 80 4-Methyl-N-(ethoxycarbonyl-difluoromethyl)pyridinium bromide 92

Note: The second step of hydrolysis and decarboxylation to yield the N-difluoromethylated pyridine is not detailed in this table.

Table 3: Regioselective C-H Difluoromethylation of Pyridine Derivatives nih.gov

Substrate Derivative Reagent Conditions Position Product Yield (%)
Oxazino pyridine (CF3CO)2O, Zn, H2O MeCN, rt meta 3-(Difluoromethyl)pyridine derivative 75
Pyridinium salt (from oxazino pyridine) Bis(difluoroacetyl) peroxide MeCN, rt para 4-(Difluoromethyl)pyridine derivative 82

Spectroscopic and Computational Investigations

Theoretical and Computational Chemistry

Computational chemistry offers a molecular-level understanding of the pyridine-carbon tetrachloride interaction, complementing experimental findings. High-level ab initio and Density Functional Theory (DFT) calculations are used to model the geometry, energetics, and electronic structure of the complex.

These theoretical studies confirm that the primary interaction is a halogen bond, where the pyridine (B92270) nitrogen atom acts as a Lewis base and a chlorine atom of CCl₄ acts as the Lewis acid nih.govrsc.org. Key findings from computational models include:

Geometry: Calculations predict a specific geometry for the complex, typically with the N···Cl-C atoms aligned nearly linearly, which is a characteristic feature of halogen bonds.

Binding Energy: The strength of the interaction can be quantified by calculating the binding energy of the complex. For related pyridine-halogenated compound systems, these energies are found to be significant for non-covalent interactions researchgate.netrsc.org.

Charge Transfer: Computational methods like Natural Population Analysis (NPA) can quantify the amount of electron charge transferred from the pyridine molecule to the carbon tetrachloride molecule, confirming the charge-transfer nature of the bond acs.org.

Topological Analysis: The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology. The presence of a bond critical point (BCP) between the nitrogen and chlorine atoms provides definitive theoretical evidence for the existence of a halogen bond nih.gov.

Table 4: Parameters Obtained from Computational Studies of Halogen-Bonded Complexes.
Computational MethodInformation Provided
Geometry Optimization (DFT, MP2)Optimized 3D structure, bond lengths, and bond angles of the complex.
Frequency CalculationPredicted vibrational frequency shifts, confirmation of stable minima.
Binding Energy Calculation (e.g., CCSD(T))Strength of the intermolecular interaction.
Natural Population Analysis (NPA)Quantification of charge transfer between molecules.
Atoms in Molecules (AIM/QTAIM)Topological analysis of electron density, identification of bond critical points.

Ab Initio and Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to model chemical reactions and predict their pathways. In the context of the carbon tetrachloride-pyridine system, these calculations have been employed to study the reaction between pyridine and dichlorocarbene (B158193) (CCl2), a reactive intermediate that can be generated from carbon tetrachloride.

One theoretical study investigated the potential energy surface for the pyridine + CCl2 reaction using high-level ab initio methods, specifically at the MP4/6-311G(2df,p)//MP2/6-31G(*) level of theory rsc.org. The calculations revealed a multi-step reaction mechanism. The first step involves the addition of dichlorocarbene to the nitrogen atom of the pyridine molecule rsc.org. This process leads to the formation of a dipolar ylide structure and, notably, occurs without an activation barrier rsc.org. Following its formation, this initial ylide species is predicted to rearrange into a more stable biradical-like ylide on a very short timescale, specifically within picoseconds rsc.org. DFT calculations are a widely used tool for investigating reaction mechanisms, allowing researchers to explore different possible pathways and identify the most energetically favorable routes researchgate.netmdpi.commdpi.com. Molecular orbital computations, often performed with software like Gaussian, utilize methods such as DFT (B3LYP) with specific basis sets to optimize molecular geometries and understand reactivity nih.govijcce.ac.ir.

Reaction StepDescriptionKey Finding from Ab Initio CalculationsComputational Level of Theory
1Addition of CCl₂ to PyridineFormation of a dipolar ylide structure with no activation barrier. rsc.orgMP4/6-311G(2df,p)//MP2/6-31G() rsc.org
2Ylide RearrangementThe initial adduct rearranges to a more stable biradical-like ylide. rsc.orgMP4/6-311G(2df,p)//MP2/6-31G() rsc.org

Monte Carlo Simulations for Solvation Effects and Reaction Kinetics

Monte Carlo (MC) simulations are a computational method used to model complex systems, including the behavior of molecules in solution nih.govrsc.org. By using random sampling, these simulations can effectively explore the vast number of possible molecular configurations to determine thermodynamic properties and reaction kinetics.

For the pyridine and dichlorocarbene reaction, Monte Carlo simulations combined with statistical perturbation theory were used to calculate the reaction kinetics both in the gas phase and in carbon tetrachloride as a solvent rsc.org. The simulations showed a significant influence of the solvent on the reaction energetics. The activation free energy in the gas phase was calculated to be 1.44 kcal/mol, while in the carbon tetrachloride solution, it increased to 2.62 kcal/mol rsc.org. This difference highlights the role of the solvent in stabilizing the reactants relative to the transition state.

These calculated activation energies were then used to determine the theoretical rate constants for the reaction. The rate constant in the gas phase was found to be 5.5 × 10¹¹ l mol⁻¹ s⁻¹, whereas in the carbon tetrachloride solution, it was 7.5 × 10¹⁰ l mol⁻¹ s⁻¹ rsc.org. The value calculated in the solution is in reasonable agreement with experimental results determined in a nonpolar solvent (isooctane), which was 7 × 10⁹ l mol⁻¹ s⁻¹ rsc.org.

PhaseCalculated Activation Free Energy (kcal/mol)Calculated Rate Constant (l mol⁻¹ s⁻¹)Experimental Rate Constant (l mol⁻¹ s⁻¹)
Gas Phase1.44 rsc.org5.5 × 10¹¹ rsc.orgN/A
Carbon Tetrachloride Solution2.62 rsc.org7.5 × 10¹⁰ rsc.org7 × 10⁹ (in isooctane) rsc.org

Potential Energy Surface Mapping for Carbon Tetrachloride-Pyridine Reactions

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the potential energy of a system of atoms as a function of their geometric positions libretexts.org. By calculating the PES, researchers can visualize the energetic landscape of a chemical reaction, identifying stable molecules (local minima), transition states (saddle points), and the lowest energy pathways connecting them.

In the study of the reaction between pyridine and dichlorocarbene (derived from carbon tetrachloride), the potential energy surface was investigated using ab initio methods rsc.org. The mapping of the PES provided crucial insights into the reaction mechanism. A key finding was that the initial addition of CCl₂ to pyridine to form the ylide adduct proceeds without any activation barrier, meaning it is a spontaneous process once the reactants are in proximity rsc.org. The PES also showed that this initially formed ylide is not the most stable product; it resides in a shallow minimum on the energy surface and subsequently rearranges to a more stable biradical-like ylide structure rsc.org. This type of detailed analysis of the PES is essential for understanding the dynamics and feasibility of each step in a proposed reaction mechanism.

Feature of the PESDescriptionEnergetic Implication
Reactant Valley (Pyridine + CCl₂)The starting point of the reaction.Reference energy level.
Ylide Formation PathwayThe geometric path leading to the initial dipolar ylide adduct.This pathway is barrierless, indicating a spontaneous addition reaction. rsc.org
Dipolar Ylide IntermediateA local minimum on the PES corresponding to the initial adduct.A short-lived, metastable species. rsc.org
Rearrangement PathwayThe path from the initial ylide to the more stable biradical-like ylide.Leads to a more thermodynamically stable product. rsc.org

Solvent Effects and Their Chemical Implications

Carbon Tetrachloride as an Aprotic Solvent in Pyridine (B92270) Chemistry

Carbon tetrachloride (CCl4) is a nonpolar, aprotic solvent, meaning it does not have a hydrogen atom attached to an electronegative atom and thus cannot act as a hydrogen bond donor. nih.gov Its lack of polarity and hydrogen-bonding capability makes it a relatively inert medium for certain chemical reactions. nih.gov Pyridine (C5H5N), in contrast, is a basic, polar aprotic solvent. chemrxiv.org It is widely utilized in organic chemistry as a solvent and a base, particularly in reactions that produce acids. chemrxiv.org

When used as a solvent for pyridine or in pyridine-involved reactions, carbon tetrachloride's primary role is to provide a non-polar environment. This can influence the solubility of reactants and products, as well as the stability of charged intermediates or transition states. The interactions in a carbon tetrachloride-pyridine system are dominated by weaker intermolecular forces, such as van der Waals forces and dipole-induced dipole interactions, given that carbon tetrachloride is nonpolar while pyridine possesses a significant dipole moment.

In the context of supramolecular chemistry, the choice of solvent is critical. For instance, certain molecules have been shown to polymerize into different types of aggregates in carbon tetrachloride compared to other solvents like mixtures of methylcyclohexane (B89554) and toluene. nih.gov This highlights how the seemingly inert nature of carbon tetrachloride can direct the formation of specific molecular assemblies. nih.gov

Influence of Carbon Tetrachloride on Reaction Rates and Selectivity

For example, the reaction between ascorbate (B8700270) and the 2,2,6,6-tetramethylpiperidine-1-oxyl radical is best described by a proton-coupled electron transfer (PCET) mechanism. chemrxiv.org The solvent can influence such reactions by stabilizing or destabilizing the charged species involved. Generally, polar solvents are better at solvating charged reactants than transition states or intermediates, which can sometimes lead to a less favorable reaction in more polar environments. chemrxiv.org

While specific kinetic data for a wide range of reactions in carbon tetrachloride-pyridine mixtures are not extensively documented in readily available literature, studies in related systems offer insights. For instance, the formation of charge-transfer complexes, which can be a preliminary step in some reactions, has been studied. The reaction of 2,2'-bipyridine (B1663995) with picric acid and chloranilic acid in chloroform (B151607) (a related chlorinated solvent) demonstrates the formation of 1:1 charge-transfer complexes. nih.gov The formation constants of these complexes are dependent on the specific electron acceptor used, highlighting the sensitivity of such interactions to the chemical environment. nih.gov

The table below presents data on the formation of charge-transfer complexes involving 2,2'-bipyridine in chloroform, which can serve as an illustrative example of the types of equilibria that can be influenced by the solvent.

Table 1: Formation Constants of 2,2'-Bipyridine Charge-Transfer Complexes in Chloroform This table is interactive. Users can sort the data by clicking on the column headers.

Acceptor Formation Constant (Kc) in CHCl3
Picric Acid 1.2 x 10^4
Chloranilic Acid 8.7 x 10^3

Data sourced from a study on charge-transfer complexes of 2,2'-bipyridine. nih.gov

Solvatochromic Studies in Carbon Tetrachloride-Pyridine Systems

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. ijcce.ac.ir This change is due to the differential solvation of the ground and excited states of a solute, often a dye molecule. ijcce.ac.ir This effect is a powerful tool for probing solute-solvent interactions. While specific solvatochromic studies on probes dissolved in carbon tetrachloride-pyridine binary mixtures are not widely reported, the principles of solvatochromism in binary solvent mixtures are well-established.

The E_T(30) scale, based on the negatively solvatochromic pyridinium (B92312) N-phenolate betaine (B1666868) dye, is a common measure of solvent polarity. ijcce.ac.ir In binary mixtures, the composition of the solvation shell around the probe molecule can differ from the bulk solvent composition, leading to non-linear relationships between the observed spectral shifts and the mole fraction of the solvents. researchgate.net

Charge-transfer (CT) complexes often exhibit strong solvatochromism. These complexes form between an electron donor and an electron acceptor molecule. mdpi.com The interaction between pyridine (an electron donor) and various acceptors can lead to the formation of colored solutions, with the absorption maximum of the CT band being sensitive to the solvent environment. For example, the charge-transfer complex between 2-aminopyridine (B139424) and chloranilic acid has been studied in different polar solvents. researchgate.net

Dielectric Polarization and Solute-Solvent Interactions in Carbon Tetrachloride Solutions of Pyridine

The dielectric constant of a solvent is a measure of its ability to separate charge and is a key parameter in understanding solute-solvent interactions. Carbon tetrachloride is a nonpolar solvent with a low dielectric constant, while pyridine is a polar molecule. The dielectric properties of their mixtures are expected to vary with composition.

Studies on the dielectric polarization of pyridine in nonpolar solvents like carbon tetrachloride can provide insights into the nature of the molecular interactions. The formation of specific complexes, such as donor-acceptor complexes where the nitrogen of pyridine interacts with the chlorine atoms of carbon tetrachloride, has been proposed to explain the observed dielectric behavior. nih.gov

The cooperativity found in ordered supramolecular polymers can amplify subtle solvation phenomena, making them excellent systems for studying solute-solvent interactions. nih.gov The interactions between solvents and their solutes are fundamental in controlling solubility, reactivity, and molecular structure. nih.govacs.org

Table 2: Dielectric Constants of Pure Solvents This table is interactive. Users can sort the data by clicking on the column headers.

Compound Dielectric Constant
Carbon Tetrachloride 2.2
Pyridine 12.4

Data for pure solvents at or near room temperature.

The study of solute-solvent interactions in binary mixtures is complex, often revealing non-ideal behavior due to preferential solvation, where one component of the solvent mixture preferentially solvates the solute. researchgate.net

Q & A

Q. What experimental methods are recommended for determining the solubility of polymers like polystyrene in carbon tetrachloride-pyridine systems?

To determine polymer solubility, standardized protocols involve saturating the solvent (carbon tetrachloride) with the polymer under controlled conditions. For polystyrene, experiments at 18°C with constant stirring for 20 minutes achieved saturation at 18 g polymer per 100 mL solvent . Key parameters include temperature control, solvent purity, and stirring duration. Gravimetric analysis post-evaporation or turbidity measurements can validate solubility limits.

Q. How do solvent properties like boiling point influence experimental design in carbon tetrachloride-pyridine systems?

Boiling points dictate solvent volatility and purification methods. For example:

SolventBoiling Point (°C)
Carbon tetrachloride76.75
Pyridine115.25
Lower boiling points (e.g., CCl₄) enable faster evaporation in thin-film preparation, while higher boiling points (e.g., pyridine) require reflux setups for prolonged reactions. Solvent selection must balance volatility, toxicity, and compatibility with reactants .

Q. What spectroscopic techniques are used to study hydrogen bonding in carbon tetrachloride-pyridine solutions?

Infrared (IR) and Raman spectroscopy are primary tools. For phenol-pyridine complexes in CCl₄, IR absorption bands at ~3600 cm⁻¹ (free OH) and ~3500 cm⁻¹ (hydrogen-bonded OH) quantify complexation. Beer’s law is applied using molar absorptivities derived from controlled experiments with excess pyridine to suppress dissociation . Calorimetric titrimetry further measures enthalpy changes (e.g., ΔH = -27.0 kJ/mol for 1:1 Py-Ph complexes) .

Advanced Research Questions

Q. How can contradictions in vapor-liquid equilibrium (VLE) models for carbon tetrachloride-pyridine systems be resolved?

Comparative analysis of activity coefficient models (e.g., NRTL, UNIQUAC) against experimental VLE data is critical. For CCl₄-pyridine systems, discrepancies arise in predicting x-y (composition) and x-P (pressure) behavior. Advanced models incorporating element- and bond-based parameters show improved accuracy, particularly for azeotropic regions. Validation requires high-purity component data and rigorous statistical error analysis (e.g., RMSD < 5%) .

Q. What strategies address discrepancies between atmospheric carbon tetrachloride observations and emission inventories?

Discrepancies stem from unaccounted sources (e.g., industrial byproducts) or underestimated degradation rates. Integrate atmospheric measurements (e.g., NOAA’s Global Monitoring Laboratory data) with emission inventories using tracer transport models. Workshops like the 2015 SPARC initiative recommend refining lifetime estimates and quantifying fugitive emissions from chlorinated solvent production .

Q. How does lipid peroxidation mediate carbon tetrachloride-induced hepatotoxicity, and how is this integrated into risk assessment models?

CCl₄ metabolism by CYP2E1 generates trichloromethyl radicals, initiating lipid peroxidation cascades. By-products like reactive aldehydes (e.g., malondialdehyde) form DNA adducts, driving hepatocarcinogenesis. Mechanistic models for risk assessment incorporate thresholds for cytotoxicity (e.g., glutathione depletion) and regenerative proliferation. Dose-response curves should differentiate linear (low-dose) and supralinear (high-dose) regimes .

Q. What advanced synthesis protocols optimize pyridine-derivative complexes in carbon tetrachloride for encapsulation applications?

For polymer dispersions (e.g., fertilizer encapsulation), maintain component ratios of 90.7–96.0 wt% CCl₄, 3.1–7.6 wt% recycled polystyrene, and 0.9–1.7 wt% hydrolysis lignin. Use non-polar solvents to minimize hydrogen bonding interference. Post-synthesis, characterize encapsulation efficiency via SEM-EDS or UV-Vis spectroscopy for controlled release profiles .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate experimental results (e.g., dissociation constants from IR vs. calorimetry) using statistical tools like Bland-Altman plots .
  • Toxicity Testing : Prioritize in vitro models (e.g., HepG2 cells) with CYP2E1 induction to mimic metabolic activation of CCl₄ .
  • Environmental Monitoring : Deploy gas chromatography-mass spectrometry (GC-MS) with purge-and-trap systems for trace CCl₄ detection in air/water samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.